molecular formula C38H74NaO10P B13396560 1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt

Cat. No.: B13396560
M. Wt: 745.0 g/mol
InChI Key: LDWIWSHBGAIIMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt, also known as 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, is a phosphoglyceride. Phosphoglycerides are a class of lipids that are a major component of all cell membranes. This compound is particularly known for forming classical lipid bilayers, which are essential for the structural integrity and functionality of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt can be synthesized through the esterification of glycerol with palmitic acid (hexadecanoic acid) followed by phosphorylation. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in forming lipid bilayers. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets include membrane-bound receptors and enzymes involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodium salt is unique due to its specific fatty acid composition (palmitic acid) and its role in forming highly ordered lipid bilayers at low temperatures. This property makes it particularly useful in studies related to membrane structure and dynamics .

Properties

IUPAC Name

sodium;2,3-di(hexadecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWIWSHBGAIIMV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H74NaO10P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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